5-chloro-1-(2,6-dichlorobenzyl)-N,N-diethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide
CAS No.: 339024-04-3
Cat. No.: VC6044988
Molecular Formula: C17H17Cl3N2O2
Molecular Weight: 387.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339024-04-3 |
|---|---|
| Molecular Formula | C17H17Cl3N2O2 |
| Molecular Weight | 387.69 |
| IUPAC Name | 5-chloro-1-[(2,6-dichlorophenyl)methyl]-N,N-diethyl-6-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C17H17Cl3N2O2/c1-3-21(4-2)16(23)11-8-15(20)17(24)22(9-11)10-12-13(18)6-5-7-14(12)19/h5-9H,3-4,10H2,1-2H3 |
| Standard InChI Key | VRXVNUOBRFMELE-UHFFFAOYSA-N |
| SMILES | CCN(CC)C(=O)C1=CN(C(=O)C(=C1)Cl)CC2=C(C=CC=C2Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a pyridine core substituted with:
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A 2,6-dichlorobenzyl group at position 1
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A chlorine atom at position 5
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A carboxamide group with N,N-diethyl substituents at position 3
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A ketone oxygen at position 6
Its molecular formula is C₁₈H₁₇Cl₃N₂O₂, with a calculated molar mass of 405.70 g/mol. Compared to the carboxylic acid analog (C₁₃H₈Cl₃NO₃, MW 332.57 g/mol) , the diethyl carboxamide substitution increases molecular weight by 73.13 g/mol while introducing conformational flexibility.
Predicted Physicochemical Properties
The N,N-diethyl carboxamide group enhances lipid solubility compared to the carboxylic acid variant (logP ~2.1) , potentially improving membrane permeability in biological systems.
Synthetic Methodologies
Retrosynthetic Analysis
A plausible synthetic route involves:
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Pyridine Ring Formation: Cyclocondensation of β-keto esters with ammonia derivatives
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Chlorination: Electrophilic substitution using Cl₂/AlCl₃ at position 5
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Benzylation: Nucleophilic aromatic substitution with 2,6-dichlorobenzyl bromide
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Carboxamide Installation:
a. Carboxylic Acid Intermediate: Oxidation of methyl ester precursors
b. Amidation: Reaction with diethylamine using coupling agents (e.g., EDC/HOBt)
Critical Reaction Parameters
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Benzylation Efficiency: Steric hindrance from 2,6-dichloro substituents requires polar aprotic solvents (DMF/DMSO) and elevated temperatures (80–100°C)
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Amidation Yield: N,N-diethylamine’s bulkiness may necessitate extended reaction times (12–24 hr) compared to primary amines
Comparative Reactivity Profile
Electrophilic Sites
| Position | Reactivity | Potential Reactions |
|---|---|---|
| C-2 | Activated by ketone | Nucleophilic addition |
| C-4 | Electron-deficient | Suzuki coupling |
| Cl (C-5) | Para to electron-withdrawing groups | SNAr substitution |
Stability Considerations
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Thermal Degradation: Predicted decomposition >250°C via cleavage of the N-benzyl bond
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Photolytic Sensitivity: Benzyl chloride moieties may undergo radical reactions under UV light
Structure-Activity Relationships (SAR)
While direct biological data for this compound are unavailable, SAR trends from analogous systems suggest:
Pharmacokinetic Predictions
| Parameter | Prediction | Rationale |
|---|---|---|
| Plasma Protein Binding | 92–95% | High lipophilicity |
| CYP450 Metabolism | Primarily CYP3A4 | Substrate similarity to pyridines |
| Half-Life | 6–8 hours (rodents) | Moderate hepatic clearance |
Industrial and Research Applications
Material Science Applications
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Liquid Crystal Precursors: Benzyl-pyridine cores exhibit mesomorphic behavior at 150–300°C
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Coordination Chemistry: Pyridine ketones form stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺)
Analytical Challenges
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Chromatographic Separation: Requires C18 columns with ion-pairing agents (0.1% TFA in MeCN/H₂O)
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Mass Spectral Fragmentation: Key fragments at m/z 287 [M-C₆H₃Cl₂]⁺ and m/z 154 [C₅H₄ClNO]⁺
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